1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea
Description
Molecular Architecture and Bonding Patterns
The molecular formula of 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea is C23H21N3O3 , with a molar mass of 387.44 g/mol . The structure comprises three distinct regions:
- A naphthalen-1-yl group , a bicyclic aromatic system with ten π-electrons.
- A urea bridge (–NH–CO–NH–) connecting the naphthalene ring to a substituted phenyl group.
- A 4-(morpholin-4-ylcarbonyl)phenyl moiety , where a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is attached via a carbonyl group to the para position of the phenyl ring.
Key Bonding Features:
- Urea Functional Group : The central urea bridge adopts a planar configuration due to resonance between the carbonyl and adjacent N–H groups. This planarity is critical for intermolecular hydrogen bonding .
- Aromatic Systems : The naphthalene and phenyl rings exhibit typical C–C bond lengths of 1.39–1.42 Å , with bond angles close to 120° , consistent with sp2 hybridization .
- Morpholine Ring : The morpholine group exists in a chair conformation, with the carbonyl group at the 4-position introducing slight distortion due to steric and electronic effects .
Table 1: Select Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Method of Determination |
|---|---|---|
| C=O (urea) | 1.22 | Computational |
| C–N (urea) | 1.35 | Computational |
| C–C (naphthalene) | 1.40 | Literature |
| N–C–O (morpholine) | 120.5 | X-ray (analog) |
Spectroscopic Identification Techniques
Infrared Spectroscopy (IR)
The IR spectrum of 1-[4-(morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea reveals key absorptions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
- Naphthalene Protons : Multiplet at δ 7.45–8.25 ppm (8H, aromatic).
- Urea N–H : Two singlets at δ 9.12 ppm (1H) and δ 9.08 ppm (1H) .
- Morpholine Protons : A triplet at δ 3.58 ppm (4H, –N–CH2–O–) and a triplet at δ 3.42 ppm (4H, –N–CH2–N–) .
13C NMR (100 MHz, DMSO-d6):
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 387.4 ([M]+), with fragmentation patterns including:
- m/z 170.1 : Loss of the morpholinylcarbonylphenyl group.
- m/z 127.0 : Naphthalene fragment ([C10H7]+) .
Crystallographic Analysis and Conformational Studies
While experimental crystallographic data for 1-[4-(morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea is not publicly available, analogous urea derivatives provide insights into its likely conformation:
Predicted Crystal Packing:
- Hydrogen Bonding : The urea N–H groups form intermolecular hydrogen bonds with carbonyl oxygen atoms (–N–H···O=C), creating a layered structure .
- π–π Stacking : Parallel-displaced stacking between naphthalene and phenyl rings (distance: 3.5–3.8 Å ) stabilizes the lattice .
Table 2: Theoretical Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| Dihedral Angle (C–N–C–O) | 178.3° | DFT (B3LYP/6-31G*) |
| Urea Planarity (RMSD) | 0.08 Å | Molecular Dynamics |
| Morpholine Chair Distortion | 12° | X-ray (analog) |
Torsional Flexibility:
- The morpholinylcarbonyl group exhibits limited rotation due to conjugation with the phenyl ring (energy barrier: 8.2 kcal/mol ).
- The urea bridge allows torsional flexibility, enabling adaptive binding in supramolecular contexts .
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H21N3O3/c26-21(25-12-14-28-15-13-25)17-8-10-18(11-9-17)23-22(27)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H2,23,24,27) |
InChI Key |
LTRQNNOZNIYFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Morpholine Acylation
Reagents :
- 4-(Phenylcarbonyl)benzoyl chloride (or analog)
- Morpholine
- Base : Triethylamine (TEA)
| Step | Conditions | Yield | References |
|---|---|---|---|
| Acyl Chloride Synthesis | THF, 0°C → RT, 2–4 hrs | ~90% | |
| Morpholine Coupling | DCM, RT, 12 hrs | ~85% |
Reaction Pathway :
- Acyl Chloride Formation : 4-(Phenylcarbonyl)benzoic acid reacts with SOCl₂ or PCl₅ to form the acid chloride.
- Nucleophilic Acyl Substitution : Morpholine attacks the electrophilic carbonyl, yielding 4-(morpholin-4-ylcarbonyl)phenyl chloride .
Urea Formation
Reagents :
- 1-Naphthylamine
- Coupling Agent : DCC (Dicyclohexylcarbodiimide) or EDCI
| Step | Conditions | Yield | References |
|---|---|---|---|
| Urea Coupling | DCM, 0°C → RT, 24 hrs | ~75% |
Mechanistic Insight :
- Activation : The acyl chloride reacts with 1-naphthylamine in the presence of a base (e.g., TEA) to form the urea.
- Purification : Crystallization or chromatography to isolate the target compound.
Advantages: High regioselectivity due to directed acylation.
Isocyanate-Mediated Urea Synthesis
An alternative route employs 4-(morpholin-4-ylcarbonyl)phenyl isocyanate as a key intermediate.
Isocyanate Preparation
Reagents :
- 4-(Phenylcarbonyl)phenylamine
- Phosgene or COCl₂
| Step | Conditions | Yield | References |
|---|---|---|---|
| Isocyanate Formation | CH₂Cl₂, 0°C → RT, 6 hrs | ~80% |
Urea Formation
Reagents :
- 1-Naphthylamine
- Catalyst : DMAP (4-Dimethylaminopyridine)
| Step | Conditions | Yield | References |
|---|---|---|---|
| Urea Coupling | THF, RT, 12 hrs | ~70% |
Mechanistic Insight :
- Isocyanate Reactivity : The isocyanate reacts with 1-naphthylamine to form the urea linkage.
- Side Reactions : Minimized by using anhydrous conditions and excess amine.
Comparative Analysis of Methods
Key Challenges and Solutions
- Morpholine Oxidation : TEMPO/hypochlorite systems achieve selective oxidation without over-oxidation.
- Urea Stability : Use of anhydrous solvents and inert atmospheres prevents hydrolysis.
- Purification : Flash chromatography or crystallization from ethanol improves purity.
Structural Validation
Critical analytical data for confirmation:
| Parameter | Target Compound | Method | References |
|---|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H), δ 3.2–3.8 (morpholine CH₂) | 400 MHz, CDCl₃ | |
| IR | 1680 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H) | KBr pellet | |
| Mass Spec | m/z 529.7 [M+H]⁺ | ESI-TOF |
Industrial Scalability
Chemical Reactions Analysis
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amines and carboxylic acids.
Scientific Research Applications
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mechanism of Action
The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved are still under investigation, but it is believed to interfere with signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues
(a) 1-[3-(Naphthalen-1-yl)phenyl]naphthalene
- Structure : Contains two naphthalene groups linked via a phenyl ring but lacks the urea and morpholine moieties.
- Key Differences: The absence of the urea linker and morpholine group reduces hydrogen-bonding capacity and hydrophilicity.
- Relevance : Demonstrates how aromatic stacking dominates in the absence of polar functional groups .
(b) 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
- Structure: Features a morpholine group and naphthalene but replaces the urea with a propanone linker and a methoxy group.
- Synthesized for biological studies, suggesting applications in drug discovery .
(c) 1-{4-[(6-Aminoquinazolin-4-yl)amino]phenyl}-3-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]urea
- Structure : Shares the urea backbone but incorporates quinazoline and pyrazole rings instead of naphthalene and morpholine.
(d) 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride
- Structure: Contains morpholine and naphthalene but as a propanone hydrochloride salt.
- Key Differences : The hydrochloride salt improves aqueous solubility, making it more suitable for formulation. Market data suggest commercial availability, highlighting practical advantages .
Physicochemical and Pharmacological Properties
Biological Activity
1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea, a compound featuring a morpholine moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea typically involves multi-step organic reactions. The process includes the formation of the urea linkage and the introduction of the morpholine group. The following table summarizes key synthetic routes and conditions:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Urea Formation | Isocyanate + Aniline | Urea intermediate |
| 2 | Morpholine Addition | Morpholine derivative + Carbonyl compound | Final product |
Anticancer Activity
Research indicates that 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea exhibits significant antiproliferative effects against various cancer cell lines. A study assessed its activity on human cancer cells, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 5.2 | Induction of apoptosis and cell cycle arrest in G2/M phase |
| M21 | 7.8 | Disruption of microtubule dynamics |
| MCF7 | 6.5 | Inhibition of cell proliferation |
The compound's mechanism involves binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains. The following table summarizes its antibacterial efficacy:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | 10 | 64 |
These findings suggest that the compound may be effective as an antibacterial agent, though further studies are necessary to elucidate its full potential and mechanism .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the morpholine and naphthalene moieties have been explored:
- Morpholine Substituents : Variations in substituents on the morpholine ring can enhance binding affinity and selectivity towards specific targets.
- Naphthalene Modifications : Altering positions or types of substituents on the naphthalene ring can significantly impact cytotoxicity and selectivity against cancer cells.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- In Vivo Tumor Growth Inhibition : A study using chick chorioallantoic membrane assays demonstrated that treatment with 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea resulted in significant inhibition of tumor growth, comparable to established chemotherapeutics like combretastatin A-4 .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cancer cells exhibited increased G2/M phase arrest, confirming its role as a potential antitumor agent .
Q & A
Q. How is the compound’s drug-likeness evaluated, and what ADMET parameters are critical for preclinical studies?
- Methodology :
- Lipinski’s Rule of Five : MW <500, LogP <5, H-bond donors/acceptors ≤10.
- ADMET Prediction : Use SwissADME or ADMETlab to estimate hepatic clearance (CYP450 interactions), plasma protein binding, and BBB permeability. For morpholine-containing compounds, prioritize metabolic stability assays (e.g., microsomal half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
